Diacetin

Overview

Description

Diacetin, also known as Glycerol diacetate, is a volatile acetylated glycerol used as a flavoring agent . It is the diester of glycerol and acetylating agents, such as acetic acid and acetic anhydride . It is a colorless, viscous, and odorless liquid with a high boiling point .

Synthesis Analysis

Diacetin is synthesized via esterification of glycerol using acetic acid . The reaction is carried out in a microwave-irradiated batch reactor . The biosilica catalyst used in the reaction is prepared by treating rice husk with hydrochloric acid and followed by calcination at 600°C .

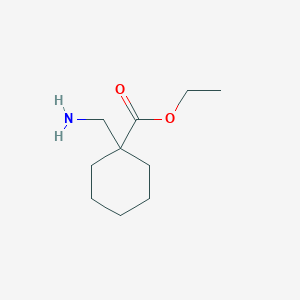

Molecular Structure Analysis

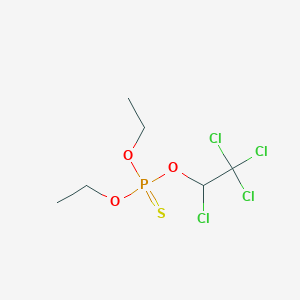

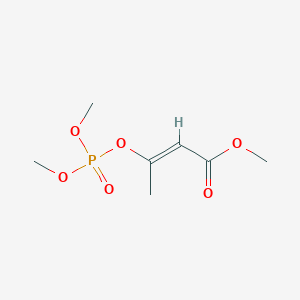

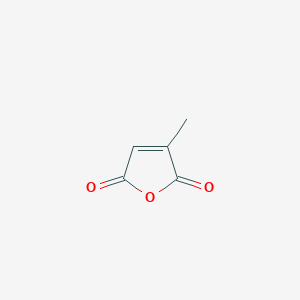

Diacetin has a molecular formula of C7H12O5 . Its average mass is 176.167 Da and its monoisotopic mass is 176.068466 Da .

Chemical Reactions Analysis

The esterification of glycerol with acetic acid using a catalyst results in mono-, di-, and tri-esters of glycerol acetates . The reaction mixture containing reactants, alcohol byproducts, and the target acetins increases the cost of the downstream process .

Physical And Chemical Properties Analysis

Diacetin has a density of 1.2±0.1 g/cm3, a boiling point of 240.3±7.0 °C at 760 mmHg, and a refractive index of 1.444 . It is soluble in water, alcohol, ether, and benzene .

Scientific Research Applications

Biomedical Research: Antifungal and Antibacterial Agent

Diacetin has been explored for its potential in biomedical applications, particularly due to its antimicrobial properties. A study demonstrated the synthesis of a dimeric glycerol ester from Diacetin, which showed significant antifungal activity against Candida albicans and C. parapsilosis , reducing their growth by 49% and 68%, respectively . This suggests its potential use in non-intravenous applications to control fungal growth.

Pharmaceutical Industry: Cancer Research

In the pharmaceutical sector, Diacetin derivatives have been identified as compounds with dual roles, acting as both CB1 agonists and FAAH1 blockers . These properties are particularly relevant in cancer research, as they have been linked to inhibiting the growth of ovarian cancer cell lines. The compound’s interaction with cannabinoid receptors and fatty acid amide hydrolase makes it a promising candidate for further investigation as an anticancer drug.

Food Industry: Additive and Preservative

Diacetin is recognized as a food additive with the E number E1517 . It serves as a humectant, emulsifier, and preservative in the food industry . Its stability, biodegradability, and water miscibility make it an attractive choice for maintaining food quality and shelf life.

Cosmetic Industry: Emollient and Plasticizer

The unique physicochemical properties of Diacetin, such as its stability and biodegradability, have made it a valuable component in the cosmetic industry. It is used as a plasticizer and emollient, enhancing the texture and sensory attributes of cosmetic products .

Chemical Synthesis: Solvent and Acyl Donor

In chemical synthesis, Diacetin is utilized as a solvent and acyl donor due to its reactivity and solubility. It plays a crucial role in the synthesis of various esters, which are essential intermediates in the production of flavors, fragrances, and other fine chemicals .

Green Chemistry: Sustainable Chemical Production

Diacetin is at the forefront of green chemistry initiatives, where it is used as a starting material for the synthesis of bio-based chemicals. The transformation of glycerol into Diacetin represents a sustainable approach to producing value-added chemicals while minimizing environmental impact .

Polymer Industry: Plasticizer

The polymer industry benefits from the use of Diacetin as a plasticizer, which enhances the flexibility and workability of polymers. Its incorporation into polymer matrices can improve material properties, making them more suitable for various applications .

Fuel Industry: Fuel Additive

Diacetin’s role extends to the fuel industry, where it is used as an additive to improve fuel properties. As a fuel additive, it can enhance the combustion efficiency and reduce emissions, contributing to cleaner and more efficient fuel formulations .

Safety and Hazards

Future Directions

properties

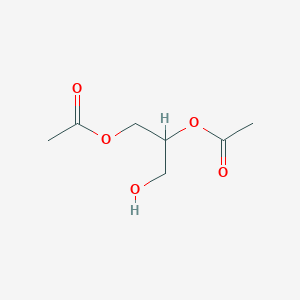

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

1,2,3-Propanetriol, diacetate | |

CAS RN |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diacetin?

A1: Diacetin's molecular formula is C7H12O5, and its molecular weight is 176.17 g/mol.

Q2: Are there any spectroscopic data available for diacetin identification?

A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the presence of an ester group in diacetin at 1709.5 cm−1. [] Other spectroscopic techniques, like NMR and Mass Spectrometry, are also commonly used for characterization. [, ]

Q3: How is diacetin typically synthesized?

A3: Diacetin is primarily synthesized via the esterification of glycerol with acetic acid. [, , , , , ] This reaction often produces a mixture of monoacetin, diacetin, and triacetin.

Q4: Can the selectivity towards diacetin be controlled during synthesis?

A4: Yes, research indicates that reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst choice significantly influence the selectivity of monoacetin, diacetin, and triacetin formation. [, , , ]

Q5: What types of catalysts are effective for diacetin synthesis?

A5: A variety of catalysts have been explored, including acidic resins like Amberlyst, [, , ] heterogeneous catalysts like zirconium phosphates, [] and biosilica derived from rice husk. [] Even waste materials like orange peels and pineapple leaves have shown potential as catalyst sources. []

Q6: Can diacetin be produced continuously?

A6: Yes, continuous diacetin synthesis has been investigated using systems like expanded-bed column reactors packed with cation-exchange resins. []

Q7: What are the main applications of diacetin?

A7: Diacetin finds use in various industries. It serves as a solvent, plasticizer, food additive, and a potential biofuel additive. [, , , , ]

Q8: How does diacetin contribute to biofuel applications?

A8: Diacetin, along with triacetin, can act as an oxygenated fuel additive, potentially enhancing the combustion and overall fuel economy of biodiesel. [] It can also be a component in a green fuel additive mixture alongside solketal and solketalacetin. []

Q9: How does diacetin function as a plasticizer?

A9: Diacetin's plasticizing properties have been investigated in cellulose acetate blends. It improves the processability of cellulose acetate and influences the mechanical properties of the resulting materials. []

Q10: What is the role of diacetin in food applications?

A10: Diacetin is used as a food additive, often for its solvent and plasticizing properties. It can be found in products like chewing gum and edible coatings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.